Oxeladin citrate

Catalog No.
S574441
CAS No.
52432-72-1
M.F
C26H41NO10
M. Wt
527.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxeladin citrate

CAS Number

52432-72-1

Product Name

Oxeladin citrate

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C26H41NO10

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KVKJFNUGVOFNGU-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutyrate, oxeladin, oxeladin citrate, Paxéladine, Pectamol, Tussimol

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Pharmacology and Mechanism of Action:

Oxeladin citrate is a salt form of oxeladin, a medication historically used in some European and Asian countries to treat chronic bronchitis and other respiratory tract infections. While its precise mechanism of action is not fully understood, research suggests it may act through several pathways:

  • Central antitussive effect: Oxeladin might directly suppress the cough reflex by acting on the cough center in the brainstem [].
  • Anti-inflammatory properties: Studies indicate oxeladin may possess anti-inflammatory properties, potentially reducing inflammation in the respiratory airways [].
  • Antimicrobial activity: Some research suggests oxeladin may exhibit antimicrobial activity against certain bacterial and viral strains, although further investigation is needed [].

Potential Anticancer Properties:

Emerging research explores the potential of oxeladin for its anticancer properties. Studies have shown that oxeladin may:

  • Induce cell death (apoptosis) in cancer cells: In vitro and in vivo studies suggest oxeladin can trigger programmed cell death in various cancer cell lines [, ].
  • Inhibit cancer cell proliferation: Research indicates oxeladin might suppress the growth and proliferation of cancer cells [].

Oxeladin citrate is a synthetic compound primarily recognized for its application as a cough suppressant. It belongs to the class of organic compounds known as phenylpropanes, characterized by a phenylpropane moiety. The compound is chemically defined by the formula C26H41NO10C_{26}H_{41}NO_{10} and has a molecular weight of approximately 527.611 g/mol . Oxeladin citrate is distinct from traditional antitussives, as it does not derive from opium, thus presenting a lower risk of addiction and side effects typically associated with opioid-based medications .

Oxeladin citrate acts centrally by suppressing the cough reflex through its interaction with sigma-1 receptors in the brainstem []. These receptors are involved in various neuronal functions, and Oxeladin citrate's specific mechanism requires further investigation.

. Notably, the compound can undergo hydrolysis, esterification, and oxidation reactions due to the presence of ester and alcohol groups. The following reaction types are particularly relevant:

  • Hydrolysis: In aqueous environments, oxeladin citrate can hydrolyze to yield oxeladin and citric acid.
  • Esterification: The carboxylic acid groups in citric acid can react with alcohols to form esters.
  • Oxidation: The diethylamino group may undergo oxidation under certain conditions, altering its pharmacological properties.

Oxeladin citrate exhibits significant biological activity as an antitussive agent. Its mechanism of action primarily involves the suppression of the cough reflex through central action on the bulbar center in the brain. This selectivity allows it to effectively manage various types of cough without inducing sedation or respiratory depression, making it suitable for use across different age groups, including patients with heart conditions .

In addition to its antitussive properties, studies indicate that oxeladin may have anti-inflammatory effects, although further research is needed to fully elucidate these mechanisms .

The synthesis of oxeladin citrate involves several chemical steps:

  • Formation of Oxeladin: The initial step typically involves the reaction of diethylaminoethanol with 2-ethyl-2-phenylbutyric acid to form oxeladin.
  • Esterification with Citric Acid: Oxeladin is then reacted with citric acid under acidic conditions to produce oxeladin citrate.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity levels.

These methods highlight the complexity and multi-step nature of synthesizing this compound.

Oxeladin citrate is primarily utilized as a cough suppressant in various formulations, including syrups and tablets. Its efficacy in treating coughs of diverse etiologies makes it a valuable therapeutic option in respiratory medicine. Additionally, its safety profile allows for its use in patients who may be at risk when using traditional opioids for cough management .

Oxeladin citrate shares structural and functional similarities with several other compounds used for cough suppression or related therapeutic effects. Below are some notable compounds:

Compound NameChemical FormulaKey Features
PectamolVariesCommonly used as an antitussive; derived from natural sources.
TussimolVariesAn antitussive agent similar in action but may have different side effects.
DextromethorphanC18H25NOA widely used non-opioid cough suppressant; acts on the central nervous system but can cause sedation.
ButamirateC17H25NO3Another non-opioid antitussive; has fewer sedative effects compared to traditional agents.

The uniqueness of oxeladin citrate lies in its specific mechanism targeting the cough reflex without significant sedation or respiratory depression, setting it apart from both opioid and non-opioid alternatives .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

527.27304650 g/mol

Monoisotopic Mass

527.27304650 g/mol

Heavy Atom Count

37

UNII

5AEV5C340C

Related CAS

468-61-1 (Parent)

Dates

Modify: 2023-08-15

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